molecular formula C15H15BrN4O2 B2930270 Ethyl 7-(3-bromophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 361171-68-8

Ethyl 7-(3-bromophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2930270
CAS No.: 361171-68-8
M. Wt: 363.215
InChI Key: GBJYJXQEPYUBBB-UHFFFAOYSA-N
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Description

Ethyl 7-(3-bromophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C15H15BrN4O2 and its molecular weight is 363.215. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 7-(3-bromophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4O2/c1-3-22-14(21)12-9(2)19-15-17-8-18-20(15)13(12)10-5-4-6-11(16)7-10/h4-8,13H,3H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJYJXQEPYUBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC(=CC=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 7-(3-bromophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H17BrN4O2
  • Molecular Weight : 376.05349 g/mol
  • Complexity Rating : 489

Synthesis

The compound can be synthesized through various methods involving [1,2,4]triazolo[1,5-a]pyrimidine derivatives. Recent studies have demonstrated efficient synthesis routes that yield high purity and bioactive compounds. For instance, one study employed a one-pot three-component reaction that successfully produced derivatives with notable antiproliferative effects against cancer cell lines .

Anticancer Activity

This compound has shown promising results in inhibiting the growth of various cancer cell lines. Notably:

  • Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), MCF-7 (breast cancer).
  • Mechanism of Action : The compound exhibits its anticancer properties by inhibiting the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival (ERK1/2, c-Raf, MEK1/2) . Moreover, it induces apoptosis and G2/M phase arrest in treated cells.
Cell LineIC50 Value (µM)Mechanism of Action
MGC-8033.91ERK pathway inhibition
HCT-1160.53Tubulin polymerization inhibition
MCF-717.83Induction of apoptosis

Antiviral Activity

Recent findings indicate that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine also possess antiviral properties. For example:

  • Inhibition of Influenza Virus : Certain derivatives have been shown to inhibit the replication of influenza viruses at non-toxic concentrations . The mechanism involves disrupting viral protein interactions essential for replication.

Case Studies

A series of studies have been conducted to evaluate the biological activities of compounds related to this compound:

  • Study on Antiproliferative Effects :
    • Objective : To assess the efficacy of triazolo-pyrimidine derivatives against breast cancer cells.
    • Findings : Compounds similar to ethyl 7-(3-bromophenyl)-5-methyl exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like Cisplatin .
  • Antimicrobial Evaluation :
    • Objective : To evaluate the antimicrobial properties against various pathogens.
    • Results : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The bromine atom at the 3-position of the phenyl ring undergoes palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids. This reaction is pivotal for introducing diverse substituents:

ReagentCatalyst SystemConditionsProductYieldReference
4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃DMF, 80°C, 12h7-(4-Methoxyphenyl) derivative88%
2-Naphthylboronic acidPd(OAc)₂, XPhosDioxane, 100°C7-(2-Naphthyl) analog75%

Mechanistic Insight : The reaction proceeds via oxidative addition of the C–Br bond to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond .

Sonogashira Coupling

The bromophenyl group participates in alkyne coupling reactions under Pd/Cu co-catalysis:

AlkyneBaseConditionsProductYieldReference
4-EthynylanisoleEt₃N, PPh₃THF, 60°C, 8h7-(4-Ethynyl-substituted) derivative61%

Selectivity : The reaction is regioselective for terminal alkynes, yielding sp²–sp carbon bonds.

Nucleophilic Aromatic Substitution

The electron-deficient bromophenyl group undergoes substitution with nucleophiles:

NucleophileConditionsProductYieldReference
Sodium azide (NaN₃)DMF, 120°C, 24h7-(3-Azidophenyl) analog92%
PiperidineEtOH, reflux, 6h7-(3-Piperidinophenyl) derivative85%

Limitation : Steric hindrance from the adjacent triazolo-pyrimidine core reduces reactivity with bulkier nucleophiles .

Ester Hydrolysis

The ethyl ester group is hydrolyzed to the carboxylic acid under acidic or basic conditions:

ConditionsReagentProductYieldReference
2M NaOH, EtOH/H₂OReflux, 4h6-Carboxylic acid derivative95%
H₂SO₄ (conc.), H₂O100°C, 2h6-Carboxylic acid (accelerated)89%

Application : The carboxylic acid serves as a precursor for amide/peptide coupling .

Functionalization via Cyclocondensation

The dihydro-pyrimidine ring participates in heterocycle-forming reactions:

ReagentCatalystConditionsProductYieldReference
3-Amino-1,2,4-triazoleTMDP in H₂O/EtOHReflux, 3hFused triazolo-triazolo-pyrimidine88%

Mechanism : TMDP (4,4'-trimethylenedipiperidine) acts as a dual solvent-catalyst, enabling Knoevenagel condensation and subsequent cyclization .

Oxidation of the Dihydro-Pyrimidine Ring

Controlled oxidation converts the 4,7-dihydro moiety to a fully aromatic system:

Oxidizing AgentConditionsProductYieldReference
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)Toluene, 80°CAromatic triazolo[1,5-a]pyrimidine78%

Note : Over-oxidation is minimized using stoichiometric DDQ .

Methylthio Group Substitution

In derivatives containing a methylthio group (e.g., CID 113015 ), nucleophilic displacement occurs:

ReagentConditionsProductYieldReference
MorpholineEtOH, reflux, 5h2-Morpholino-substituted analog83%

Scope : Amines, thiols, and alkoxides effectively displace the methylthio group .

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